1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide

Description

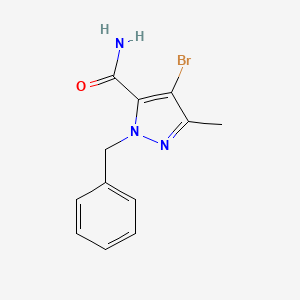

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide (CAS: 1352926-13-6) is a brominated pyrazole derivative featuring a benzyl group at position 1, a bromine atom at position 4, a methyl group at position 3, and a carboxamide moiety at position 3. Pyrazole-based compounds are widely studied in medicinal chemistry due to their versatility as scaffolds for drug discovery. This compound, with a molecular formula of C₁₂H₁₂BrN₃O and molecular weight of 294.15 g/mol, is often utilized as a synthetic intermediate in the development of bioactive molecules. Its structural attributes—such as the electron-withdrawing bromine atom and the hydrogen-bonding-capable carboxamide group—make it a candidate for modulating interactions with biological targets .

Properties

IUPAC Name |

2-benzyl-4-bromo-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3O/c1-8-10(13)11(12(14)17)16(15-8)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWGUCROCDBPHGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1Br)C(=O)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743538 | |

| Record name | 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352926-13-6 | |

| Record name | 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.

Carboxamide formation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Substitution reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling reactions: The benzyl group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common reagents used in these reactions include bromine, N-bromosuccinimide, benzyl halides, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:

Medicinal chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.

Materials science: The compound is used in the development of novel materials with specific electronic and optical properties.

Biological studies: It serves as a probe in biological studies to investigate enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various cellular pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide can be categorized based on positional isomerism , functional group substitutions , substituent variations , and heterocyclic core modifications . Below is a detailed analysis:

Positional Isomerism

Functional Group Substitutions

Implications : Functional groups dictate reactivity and pharmacokinetic properties. Carboxamides enhance solubility, while carbonitriles favor lipophilic environments.

Substituent Variations on the Carboxamide

Implications : Substituents on the carboxamide influence steric bulk, electronic effects, and target engagement.

Heterocyclic Core Modifications

Implications : Heterocyclic cores determine ring aromaticity, dipole moments, and metabolic stability. Triazoles and oxadiazoles are often used to improve pharmacokinetic profiles.

Biological Activity

Overview

1-Benzyl-4-bromo-3-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This compound features a pyrazole ring with multiple substituents, which contribute to its pharmacological properties.

Chemical Structure

The molecular formula of this compound is C12H12BrN3O. The structure includes:

- A pyrazole ring

- A benzyl group

- A bromine atom

- A methyl group

- A carboxamide group

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The bromine atom can undergo substitution reactions, allowing the compound to interact with nucleophiles, while the carboxamide group may enhance solubility and bioavailability, facilitating its action in biological systems .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines. The compound has been shown to induce apoptosis and inhibit cell proliferation in several types of cancer, including breast cancer (MDA-MB-231) and lung cancer (A549).

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |

| A549 | 26.0 | Inhibition of growth |

| HepG2 | 49.85 | Induction of apoptosis |

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Pyrazole derivatives are known for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Several studies have evaluated the biological activity of pyrazole derivatives similar to this compound:

- Study on Antitumor Activity :

- Researchers synthesized various pyrazole derivatives and assessed their cytotoxic effects on multiple cancer cell lines. Compounds exhibiting significant inhibition were further analyzed for their mechanisms, revealing that certain derivatives could disrupt microtubule assembly and induce apoptosis .

- Anti-inflammatory Research :

- In a comparative study, the anti-inflammatory properties of pyrazole derivatives were evaluated through their effects on cytokine production in vitro. Results indicated that specific substitutions on the pyrazole ring enhanced anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .

Q & A

Q. Key Considerations :

- Monitor reaction progress using TLC or HPLC to optimize yield.

- Purify intermediates via column chromatography to minimize impurities.

Basic: What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- X-Ray Diffraction (XRD) : Resolves the 3D molecular structure, including bond angles and torsional conformations. For example, XRD confirmed the planar geometry of the pyrazole ring and spatial arrangement of the benzyl substituent in a related brominated pyrazole derivative .

- NMR Spectroscopy :

- IR Spectroscopy : Detects carboxamide N–H stretches (~3300 cm⁻¹) and C=O vibrations (~1650 cm⁻¹) .

Advanced: How can molecular docking studies optimize the design of pyrazole-based bioactive analogs?

Methodological Answer:

- Target Selection : Prioritize receptors with known pyrazole interactions (e.g., cannabinoid receptors, kinases) based on structural homology to related compounds .

- Docking Workflow :

- Prepare the ligand (e.g., protonation state, tautomer selection) using tools like OpenBabel.

- Grid generation around the receptor’s active site (AutoDock Vina or Schrödinger).

- Analyze binding poses for hydrogen bonds (e.g., carboxamide with catalytic residues) and hydrophobic interactions (benzyl/aryl groups) .

- Validation : Compare docking scores with experimental IC₅₀ values from enzymatic assays to refine computational models .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Methodological Answer:

Contradictions often arise from variations in substituents or assay conditions. Address this via:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing bromine with chlorine or altering the benzyl group) and test against a standardized panel of bacterial strains or enzymes .

- Assay Standardization :

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify trends in potency or selectivity .

Advanced: What factors influence the photophysical properties of brominated pyrazole derivatives?

Methodological Answer:

- Solvent Polarity : Emission spectra (e.g., λmax ~356 nm in DMSO) shift with solvent dielectric constant due to changes in excited-state dipole moments .

- Substituent Effects : Electron-withdrawing groups (e.g., bromine) enhance intersystem crossing, increasing fluorescence quantum yield.

- Experimental Design :

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

- Temperature Control : Cyclization reactions often require precise heating (e.g., 120°C for POCl₃-mediated steps) to avoid decomposition .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or palladium catalysts for coupling steps to enhance efficiency .

- DoE (Design of Experiments) : Vary parameters (solvent, catalyst loading, time) in a factorial design to identify optimal conditions. For example, acetonitrile may improve solubility over DMF in certain steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.